molecular formula C10H19N3O B2943670 3-(4-Methylpiperazin-1-yl)piperidin-2-one CAS No. 2097865-94-4

3-(4-Methylpiperazin-1-yl)piperidin-2-one

Cat. No. B2943670
CAS RN: 2097865-94-4
M. Wt: 197.282
InChI Key: NGUXRWRYTQFPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Methylpiperazin-1-yl)piperidin-2-one” is a chemical compound with the molecular formula C10H19N3O. It is used as a reagent and building block in several synthetic applications .


Synthesis Analysis

A novel series of 2, 6-diaryl-3- (4-methylpiperazin-1-yl) piperidin-4-one derivatives were synthesized . The compounds were characterized by FT-IR, NMR, Mass spectrum, and CHN analysis .


Molecular Structure Analysis

The molecular structure of “3-(4-Methylpiperazin-1-yl)piperidin-2-one” consists of a piperidine ring attached to a methylpiperazine group . The NMR spectral data suggests that the compounds have a normal chair conformation with an equatorial orientation of all the phenyl groups at C-2 and C-6 and the piperazine ring at C-3 .


Chemical Reactions Analysis

The target compounds were subjected to in silico docking and ADME prediction . The compounds demonstrated good to moderate activity against gram-positive and gram-negative strains .


Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Methylpiperazin-1-yl)piperidin-2-one” is 197.282. The NMR spectral data provides information about the orientation of the phenyl groups and the piperazine ring .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “3-(4-Methylpiperazin-1-yl)piperidin-2-one”, focusing on unique applications:

Antibacterial Activity

Compounds derived from 3-(4-Methylpiperazin-1-yl)piperidin-2-one have been studied for their antibacterial properties. The docking simulation of the most active derivatives towards oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions, which could be beneficial in designing new antibacterial agents .

Antifungal Agents

A series of compounds including 3-(4-Methylpiperazin-1-yl)piperidin-2-one were synthesized as potential antifungal agents. These compounds were screened for their activity against various fungal strains, showing promise as antifungal agents .

Synthesis of New Amides

The compound has been used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. These amides have potential applications in various fields, including medicinal chemistry .

Anti-inflammatory Effects

A derivative of 3-(4-Methylpiperazin-1-yl)piperidin-2-one has been investigated for its anti-nociceptive and anti-inflammatory effects. The study suggests that this compound could be developed as a new therapeutic agent for treating pain and inflammation .

Future Directions

The compound “3-(4-Methylpiperazin-1-yl)piperidin-2-one” is currently available for research use only. Further studies are needed to explore its potential therapeutic applications and to fully understand its mechanism of action .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)9-3-2-4-11-10(9)14/h9H,2-8H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUXRWRYTQFPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)piperidin-2-one

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